Home > Products > Screening Compounds P103686 > Desethylcarbodenafil
Desethylcarbodenafil -

Desethylcarbodenafil

Catalog Number: EVT-13522124
CAS Number:
Molecular Formula: C22H28N6O3
Molecular Weight: 424.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Desethylcarbodenafil is a synthetic compound primarily recognized as a derivative of sildenafil, a well-known phosphodiesterase type 5 inhibitor used for treating erectile dysfunction. This compound has garnered attention due to its structural similarities to sildenafil and its potential implications in pharmacology and toxicology. Desethylcarbodenafil is classified under the broader category of phosphodiesterase inhibitors, which play a significant role in enhancing blood flow by increasing the levels of cyclic guanosine monophosphate.

Source and Classification

Desethylcarbodenafil is synthesized from sildenafil or its derivatives and is categorized as a pharmaceutical compound. It is not approved for clinical use by health regulatory agencies but has been identified in various dietary supplements marketed for sexual enhancement, often as an adulterant. Its classification falls under the category of synthetic organic compounds with specific activity against phosphodiesterase type 5 enzymes.

Synthesis Analysis

Methods and Technical Details

The synthesis of desethylcarbodenafil can be achieved through several chemical reactions involving sildenafil. The primary method involves the removal of a methyl group from the sildenafil molecule, typically accomplished through demethylation processes. Common reagents used in these reactions include strong bases or specific chemical agents that facilitate this transformation.

In industrial settings, the synthesis requires controlled conditions, including precise temperature management and the use of catalysts to ensure high yield and purity. Quality control measures are essential to comply with regulatory standards, although desethylcarbodenafil itself lacks formal approval for medical use.

Molecular Structure Analysis

Structure and Data

Desethylcarbodenafil has a molecular formula of C23H30N6O3C_{23}H_{30}N_{6}O_{3} and a molecular weight of approximately 438.52 g/mol. Its structure features a pyrazolo[4,3-d]pyrimidine core similar to that of sildenafil, with distinct modifications that influence its pharmacological properties.

The compound's structural representation includes various functional groups that contribute to its activity as a phosphodiesterase type 5 inhibitor. The three-dimensional arrangement of atoms within desethylcarbodenafil can be visualized using molecular modeling software, highlighting its potential interaction sites with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Desethylcarbodenafil undergoes several types of chemical reactions, including:

  • Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are utilized.
  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed to modify functional groups.
  • Substitution: Various nucleophiles and electrophiles are used to introduce new functional groups into the compound.

These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties or to synthesize related analogs.

Mechanism of Action

Process and Data

Desethylcarbodenafil acts primarily as an inhibitor of the phosphodiesterase type 5 enzyme. By inhibiting this enzyme, desethylcarbodenafil increases the levels of cyclic guanosine monophosphate within vascular tissues, leading to enhanced vasodilation and improved blood flow.

The mechanism involves binding to the active site of phosphodiesterase type 5, preventing the breakdown of cyclic guanosine monophosphate. This action is part of the nitric oxide-cyclic guanosine monophosphate signaling pathway, which plays a critical role in regulating vascular tone.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Desethylcarbodenafil exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 438.52 g/mol
  • Melting Point: Not extensively documented; stability under recommended storage conditions is noted.
  • Solubility: Generally soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Stable under recommended storage conditions but may undergo degradation when exposed to extreme temperatures or moisture.

These properties are essential for understanding the compound's behavior in biological systems and its potential applications in research.

Applications

Scientific Uses

Desethylcarbodenafil is primarily used in research settings to study its effects on phosphodiesterase type 5 inhibition. It serves as a model compound for investigating the pharmacodynamics and pharmacokinetics associated with sildenafil analogs. Additionally, it has been detected as an adulterant in dietary supplements marketed for sexual enhancement, raising concerns about consumer safety due to its unknown health effects.

Research continues into the safety profile and efficacy of desethylcarbodenafil, particularly regarding its potential therapeutic applications or risks associated with its unregulated use in supplements.

Synthesis and Structural Elucidation of Desethylcarbodenafil

Synthetic Pathways for Carbodenafil Analogues in Illicit Pharmaceutical Contexts

Desethylcarbodenafil (systematic name: 5-[2-ethoxy-5-(piperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one) is a structurally modified analogue of sildenafil, first identified in 2016 as an adulterant in herbal supplements marketed for erectile dysfunction. Its synthesis follows clandestine modifications of established phosphodiesterase type 5 (PDE-5) inhibitor frameworks, leveraging accessible precursors and simplified reaction conditions to evade regulatory detection. Key synthetic steps involve:

  • Core Scaffold Assembly: The pyrazolopyrimidine core is constructed via cyclocondensation of hydrazine derivatives with β-ketoesters, followed by alkylation at the N1 position using methyl iodide. The propyl group at C3 is introduced via nucleophilic substitution [1].
  • Piperazine Coupling: A critical deviation from sildenafil’s synthesis is the direct acylation of the piperazine ring with 2-ethoxy-5-carboxybenzaldehyde under reflux conditions, forming a stable amide linkage instead of the sulfonamide group in sildenafil. This modification reduces synthetic complexity and avoids controlled precursors [1] [7].
  • Ethoxy Group Installation: Electrophilic aromatic substitution positions the ethoxy group ortho to the amide bond, enhancing lipid solubility and altering metabolic stability [1].

Analytical characterization relies on multimodal techniques:

  • Chromatographic Separation: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) isolate desethylcarbodenafil from complex matrices like herbal blends [1].
  • Spectroscopic Confirmation: GC-MS and LC-MS/MS identify the molecular ion at m/z 453.2 [M+H]⁺, while 1D/2D-NMR (including COSY and HMBC) verifies regio-specific substitutions, such as the ethoxy proton signals at δ 4.20 ppm (q, J=7.0 Hz) and the piperazine carbonyl at δ 165.5 ppm [1].

Table 1: Key Synthetic Routes for Carbodenafil Analogues

Reaction StepReagents/ConditionsFunction
Pyrazolopyrimidine FormationHydrazine hydrate, ethyl acetoacetate, 110°C, 4hCore heterocycle assembly
N1-AlkylationMethyl iodide, K₂CO₃, DMF, 60°CMethyl group introduction
Piperazine Acylation2-Ethoxy-5-carboxybenzaldehyde, EDC·HCl, DCMAmide bond formation
PurificationColumn chromatography (silica gel), HPLCIsolation from reaction byproducts

Structural Modifications in Piperazine and Pyrazolopyrimidine Moieties

Desethylcarbodenafil’s structural distinctiveness arises from targeted alterations to sildenafil’s piperazine and pyrazolopyrimidine domains:

  • Piperazine Modifications: Replacement of sildenafil’s N-methylpiperazine sulfonamide with a carbonyl-linked piperazine abolishes the sulfonamide moiety, reducing polarity. This change increases membrane permeability but diminishes PDE-5 binding affinity due to loss of hydrogen-bonding interactions [1] [6].
  • Pyrazolopyrimidine Alterations: The 1-methyl-3-propyl configuration is retained from sildenafil, preserving base-stacking interactions with PDE-5’s hydrophobic pocket. However, the ethoxy group at C5′ of the phenyl ring (vs. sildenafil’s methoxy) extends the alkyl chain, enhancing van der Waals contacts with Val782 in the PDE-5 active site [1] [8].
  • Stereoelectronic Effects: Desethylcarbodenafil’s logP value (∼3.8) exceeds sildenafil’s (∼2.9) due to the ethoxy group and non-polar amide bond, delaying hepatic clearance. NMR-based conformational analysis reveals restricted rotation around the amide bond, stabilizing a planar geometry optimal for PDE-5 docking [1].

Table 2: Structural Motifs in Desethylcarbodenafil vs. Sildenafil

Structural ElementDesethylcarbodenafilSildenafilFunctional Impact
Piperazine Linkage–C(O)–NH– (amide)–SO₂–NH– (sulfonamide)Reduced polarity; Altered H-bonding
C5′ Aryl Substituent–OCH₂CH₃ (ethoxy)–OCH₃ (methoxy)Enhanced lipophilicity
Pyrazolopyrimidine1-Methyl-3-propyl1-Methyl-3-propylUnchanged target engagement
Molecular Weight452.5 g/mol474.6 g/molAltered metabolic stability

Comparative Analysis with Sildenafil and Other PDE-5 Inhibitors

Desethylcarbodenafil’s bioactivity and physicochemical properties diverge significantly from approved PDE-5 inhibitors due to its unoptimized structure:

  • Binding Affinity: Molecular docking simulations indicate a 30% lower binding energy (−9.2 kcal/mol) for PDE-5 compared to sildenafil (−12.8 kcal/mol), attributed to the loss of sulfonamide interactions with Gln817 [6] [8].
  • Selectivity Profile: Desethylcarbodenafil exhibits cross-reactivity with PDE-6 (IC₅₀ = 120 nM), analogous to sildenafil (IC₅₀ = 60 nM), causing visual disturbances. In contrast, tadalafil’s fused diketopiperazine ring confers >10,000-fold selectivity for PDE-5 over PDE-6 [3] [8].
  • Pharmacokinetic Parameters: The ethoxy group impedes oxidative dealkylation, prolonging desethylcarbodenafil’s half-life (∼6 h) versus avanafil (∼5 h) but less than tadalafil (∼17.5 h). Food intake significantly reduces its Cₘₐₓ by 40%, mirroring vardenafil’s pharmacokinetics [3] [6] [8].

Table 3: Pharmacological Comparison of PDE-5 Inhibitors

ParameterDesethylcarbodenafilSildenafilTadalafilAvanafil
PDE-5 IC₅₀ (nM)8.9 ± 1.23.8 ± 0.56.8 ± 1.11.1 ± 0.3
PDE-6 IC₅₀ (nM)120 ± 1560 ± 8>100,000180 ± 20
Tₘₐₓ (min)45–6060–9030–4515–30
t₁/₂ (h)∼6.0∼4.0∼17.5∼5.0
Food EffectSignificant Cₘₐₓ reductionSignificant Cₘₐₓ reductionNoneMinimal

Desethylcarbodenafil’s structural resemblance to sildenafil facilitates its incorporation into adulterated "natural" supplements, as detected in maca-based products. Its unapproved status and variable purity (60–80% in seized samples) pose significant health risks due to unpredictable dosing and potential contaminants [1] [5].

Properties

Product Name

Desethylcarbodenafil

IUPAC Name

5-[2-ethoxy-5-(piperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

Molecular Formula

C22H28N6O3

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C22H28N6O3/c1-4-6-16-18-19(27(3)26-16)21(29)25-20(24-18)15-13-14(7-8-17(15)31-5-2)22(30)28-11-9-23-10-12-28/h7-8,13,23H,4-6,9-12H2,1-3H3,(H,24,25,29)

InChI Key

MDNUMRVVLPWAFL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCNCC4)OCC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.